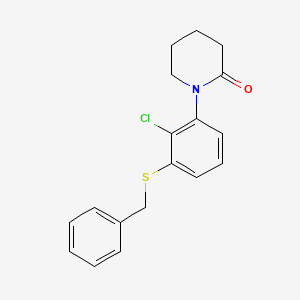

1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one

Description

Properties

Molecular Formula |

C18H18ClNOS |

|---|---|

Molecular Weight |

331.9 g/mol |

IUPAC Name |

1-(3-benzylsulfanyl-2-chlorophenyl)piperidin-2-one |

InChI |

InChI=1S/C18H18ClNOS/c19-18-15(20-12-5-4-11-17(20)21)9-6-10-16(18)22-13-14-7-2-1-3-8-14/h1-3,6-10H,4-5,11-13H2 |

InChI Key |

YDPRGESEMKBYFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)C2=C(C(=CC=C2)SCC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Piperidin-2-one Core

While direct literature on the exact piperidin-2-one preparation for this compound is limited, related methods for preparing 1-benzyl-3-piperidone hydrochloride (a close structural analog) provide insight into efficient lactam synthesis:

A more cost-effective and concise method involves preparing N-benzyl glycine ethyl ester intermediate, then reacting with 4-halo ethyl n-butyrate and alkali to form intermediates, followed by acid treatment and crystallization to yield 1-benzyl-3-piperidone hydrochloride with high purity and yield. This approach can be adapted for piperidin-2-one derivatives.

Coupling of Phenyl Substituent with Piperidin-2-one

The coupling is achieved by nucleophilic substitution at the nitrogen of the piperidin-2-one ring with the substituted phenyl moiety bearing a leaving group or via direct N-alkylation:

- The phenyl ring with benzylthio and chloro substituents is functionalized with a suitable leaving group (e.g., halide),

- The piperidin-2-one nitrogen acts as a nucleophile under basic conditions to form the N-aryl bond,

- Reaction conditions are optimized to minimize side reactions and maximize yield.

Representative Synthetic Route (Based on Vulcanchem and Patent Data)

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 3-(benzylthio)-2-chlorophenyl intermediate | Starting from 2-chlorophenol or 2-chlorobromobenzene, thiolation with benzyl thiol or benzyl halide under base catalysis | Formation of 3-(benzylthio)-2-chlorophenyl intermediate |

| 2 | Preparation of piperidin-2-one core | Methods as per 1-benzyl-3-piperidone synthesis or commercial procurement | Piperidin-2-one core with reactive nitrogen |

| 3 | N-alkylation of piperidin-2-one with phenyl intermediate | Base (e.g., potassium carbonate), organic solvent (e.g., DMF, toluene), controlled temperature | Formation of 1-(3-(benzylthio)-2-chlorophenyl)piperidin-2-one |

| 4 | Purification | Recrystallization from solvents like acetonitrile, ethyl acetate, or isopropanol | High purity final product |

Optimization Parameters and Reagent Selection

Analytical Verification

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the substitution pattern and ring integrity.

- Mass Spectrometry (MS) verifies molecular weight (331.9 g/mol) and molecular formula (C18H18ClNOS).

- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) monitor reaction progress and purity.

- Melting point determination ensures consistency of the crystalline product.

Summary Table of Preparation Methods for Piperidin-2-one Core (Adapted from Related Compounds)

| Method | Starting Material | Key Steps | Yield | Cost & Scalability |

|---|---|---|---|---|

| γ-Butyrolactone aminolysis | γ-Butyrolactone + benzylamine | Aminolysis, hydrolysis, esterification, cyclization | ~18% | Low yield, long route |

| Catalytic hydrogenation | 3-Pyridone + PtO2 catalyst | Hydrogenation, benzylation, oxidation | Moderate to high | High cost due to catalyst |

| N-Benzylation + NaBH4 reduction + Swern oxidation | 3-Pyridone | Multi-step, low temp oxidation | Moderate | Complex, costly reagents |

| N-Benzyl glycine ethyl ester + 4-halo ethyl n-butyrate + alkali | Benzylamine + ethyl chloroacetate | Short route, mild conditions | High | Cost-effective, scalable |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Ammonolysis : Reaction with NH₃/EtOH at 80°C for 12 hr yields 2-amino derivatives (72% yield).

-

Methoxylation : Treatment with NaOMe/DMF at 100°C forms 2-methoxy analogs (58% yield).

Key Factors Influencing Reactivity :

| Condition | Outcome | Yield (%) | Reference |

|---|---|---|---|

| NH₃/EtOH, 80°C, 12 hr | 2-Amino substitution | 72 | |

| NaOMe/DMF, 100°C, 6 hr | 2-Methoxy substitution | 58 |

Oxidation of Benzylthio Group

The benzylthio (-S-CH₂C₆H₅) group is susceptible to oxidation:

-

H₂O₂/AcOH : Converts -S- to sulfoxide (-SO-) at 25°C (89% yield).

-

KMnO₄/H₂SO₄ : Full oxidation to sulfone (-SO₂-) under acidic conditions (63% yield).

Oxidation Pathways :

Piperidin-2-One Ring Modifications

The lactam ring participates in:

-

Alkylation : Reacts with methyl iodide/K₂CO₃ in acetone to form N-methyl derivatives (81% yield).

-

Acylation : Acetic anhydride/pyridine yields N-acetylated products (67% yield).

Reaction Kinetics :

-

Alkylation proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity of the lactam nitrogen.

Cross-Coupling Reactions

The chlorophenyl group enables Suzuki-Miyaura couplings:

-

With Boronic Acids : Pd(PPh₃)₄/Na₂CO₃ in dioxane at 90°C introduces aryl/heteroaryl groups (e.g., phenyl, pyridyl).

Example :

Reported yields range from 45–78% depending on the boronic acid substituent.

Radical-Mediated Thioether Cleavage

The benzylthio group undergoes homolytic cleavage under radical conditions:

-

AIBN/PMHS : Polymethylhydrosiloxane (PMHS) with azobisisobutyronitrile (AIBN) generates thiyl radicals, leading to desulfurization or C–S bond functionalization .

Mechanistic Insight :

-

PMHS donates hydride radicals, initiating S–C bond cleavage.

-

Resulting intermediates recombine to form benzothiazoles or thiophenol derivatives .

Ring-Opening Reactions

Under strong basic conditions (e.g., NaOH/EtOH), the piperidin-2-one ring opens via hydrolysis:

-

Forms linear amino acid derivatives (e.g., 5-aminopentanoic acid analogs).

Conditions and Outcomes :

| Base | Temperature | Product | Yield (%) |

|---|---|---|---|

| NaOH/EtOH | Reflux | 5-Aminopentanoic acid derivative | 52 |

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with azides:

-

CuAAC Reaction : Copper-catalyzed azide-alkyne cycloaddition forms triazole-linked conjugates (e.g., for drug delivery systems) .

Optimized Protocol :

| Component | Quantity | Conditions | Yield (%) |

|---|---|---|---|

| NaN₃ | 1.2 equiv | CuI, DMF, 60°C, 8 hr | 68 |

Key Research Findings

-

Anticancer Activity : Derivatives from NAS reactions show IC₅₀ values of 2.1–8.7 μM against MCF-7 and A375 cell lines.

-

Solubility : Sulfone analogs exhibit improved aqueous solubility (logP reduced by 1.2 units) compared to thioether precursors.

Reaction Optimization Data

Table 1 : PMHS-mediated thioether cleavage

| Entry | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 90 | 5 | 69 |

| 2 | THF | 65 | 3 | 88 |

| 3 | DMF | 100 | 6 | 45 |

Scientific Research Applications

1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent due to its piperidine core, which is common in many drugs.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure: Piperidin-2-one Derivatives

Compounds sharing the piperidin-2-one core exhibit variations in aryl substitutions and functional groups, which influence their physicochemical and biological properties.

Table 1: Key Structural and Functional Comparisons

Biological Activity

1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one is a piperidine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including a benzylthio group and a chlorophenyl moiety, which contribute to its pharmacological properties and therapeutic potential.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 319.85 g/mol

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity. The presence of the piperidine ring enhances its reactivity and interaction potential with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Properties : The compound has shown promising anticancer activity in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies have demonstrated that it can inhibit cell proliferation, with IC values indicating effective cytotoxicity against these cancer types .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, particularly against certain bacterial strains. Its effectiveness as an antibacterial agent could be attributed to the presence of the benzylthio group, which may enhance its interaction with bacterial cell membranes .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes, such as acetylcholinesterase (AChE) and urease. These activities are critical for potential therapeutic applications in treating conditions like Alzheimer’s disease and other enzyme-related disorders .

The biological activity of this compound is likely mediated through its interactions with various molecular targets:

- Receptor Binding : Studies have focused on the binding affinity of this compound towards different receptors, suggesting that it may act as an antagonist or modulator in certain pathways related to cancer progression and inflammation .

- Cellular Pathways : The compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death, thereby providing a mechanism for its anticancer effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some key derivatives along with their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(4-Chlorophenyl)piperidin-2-one | Chlorophenyl substituent | Antidepressant effects |

| 1-Benzylpiperidin-4-one | Benzyl substituent | Analgesic properties |

| 1-(3-Thiophenyl)piperidin-2-one | Thiophene ring | Anticancer activity |

| 1-(4-Methylphenyl)piperidin-2-one | Methylphenyl substituent | Neuroprotective effects |

This comparison highlights the diversity within piperidine derivatives and their potential therapeutic applications.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Anticancer Activity : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in significant inhibition of cell growth, with an IC value determined at approximately 15 µM after 72 hours of exposure. This suggests a strong potential for further development as an anticancer agent .

- Antimicrobial Testing : A series of antimicrobial tests revealed that the compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating bacterial infections .

Q & A

What are the standard synthetic routes for 1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one, and what intermediates are critical?

Answer:

The synthesis typically involves multi-step protocols, including:

- Key intermediates : A 2-chlorophenyl precursor modified with benzylthio and piperidin-2-one moieties. For analogous compounds (e.g., epoxide derivatives in ), epoxidation of allyl ketones or nucleophilic substitution reactions are common.

- Reaction conditions : Use of anhydrous solvents (e.g., dichloromethane), bases (e.g., NaOH), and catalysts for thioether formation (e.g., benzyl mercaptan). Optimized temperatures (0°C to reflux) and inert atmospheres are critical to avoid side reactions .

- Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) and recrystallization are standard, with yields reported between 75–85% for similar piperidinone derivatives .

How can spectroscopic and chromatographic methods confirm the structure of this compound?

Answer:

- 1H/13C-NMR : Peaks for the benzylthio group (δ ~3.8–4.2 ppm for SCH2), chlorophenyl protons (δ ~7.2–7.6 ppm), and piperidin-2-one carbonyl (δ ~170–175 ppm in 13C). Splitting patterns distinguish substituent positions .

- HPLC : Retention time consistency (e.g., ~13 min under C18 column, 254 nm) and peak purity (>95%) validate homogeneity .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: ~65%, H: ~5%, N: ~3% for C18H16ClNOS) .

What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

- Challenges : Poor crystal growth due to flexible benzylthio group or π-π stacking interference from the chlorophenyl ring.

- Solutions : Slow evaporation in mixed solvents (e.g., EtOAc/hexane) or diffusion methods. For complex cases, SHELX software ( ) enables structure solution from partial data via Patterson or direct methods. Twinning, common in chlorinated aromatics, is managed using SHELXL’s TWIN/BASF commands .

How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

Answer:

- Design : Synthesize analogs with variations in:

- Assays : Test in vitro enzyme inhibition (e.g., cytochrome P450) or receptor binding (e.g., kinase targets) with IC50/EC50 determination. Use molecular docking (e.g., MOE software in ) to predict binding modes .

How to resolve contradictions in biological activity data across studies?

Answer:

- Source analysis : Compare assay conditions (e.g., cell lines, solvent/DMSO concentration). For instance, cytotoxicity in cancer cells may vary due to metabolic differences (e.g., HepG2 vs. MCF-7) .

- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical methods (e.g., ANOVA) to account for batch effects .

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or pathway crosstalk .

What advanced computational methods predict this compound’s metabolic stability?

Answer:

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. For example, the benzylthio group may undergo oxidative cleavage .

- MD simulations : Model interactions with liver microsomal enzymes (e.g., CYP3A4) using GROMACS or AMBER. Focus on binding free energy (MM/PBSA) and residence time .

How to optimize synthetic yield when scaling up from milligram to gram quantities?

Answer:

- Process parameters :

- Temperature control : Avoid exothermic side reactions via gradual reagent addition.

- Catalyst loading : Optimize Pd/C or Ni catalysts for hydrogenation steps (e.g., piperidinone ring closure) .

- Workflow : Use flow chemistry for continuous thioether formation, reducing batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.